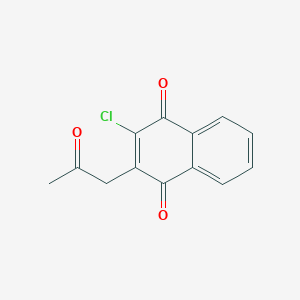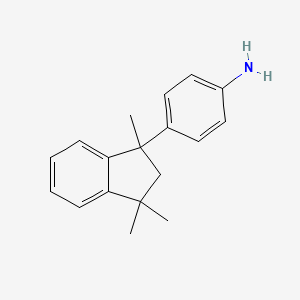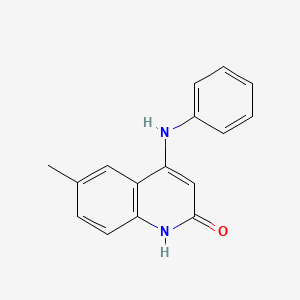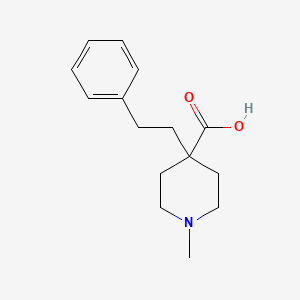
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields. This compound is characterized by the presence of a chloro group and an oxopropyl group attached to the naphthalene-1,4-dione structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-naphthoquinone with thionyl chloride to introduce the chloro group, followed by a Friedel-Crafts acylation reaction to attach the oxopropyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s quinone structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione: Similar in structure but with a methoxypropyl group instead of an oxopropyl group.
2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethylamino group instead of an oxopropyl group.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Features an isopentylamino group.
Uniqueness
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91406-77-8 |
|---|---|
Formule moléculaire |
C13H9ClO3 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-chloro-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H9ClO3/c1-7(15)6-10-11(14)13(17)9-5-3-2-4-8(9)12(10)16/h2-5H,6H2,1H3 |
Clé InChI |
LOFVWQZFBLJFKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)


![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)

![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)



![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)
